molecular formula C20H18N6OS B2424140 N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide CAS No. 2034549-96-5

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2424140
CAS No.: 2034549-96-5
M. Wt: 390.47
InChI Key: PGYCWSXYJCMBAZ-UHFFFAOYSA-N
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Description

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide is a useful research compound. Its molecular formula is C20H18N6OS and its molecular weight is 390.47. The purity is usually 95%.
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Biological Activity

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes a benzo[d]thiazole moiety, a pyrazole derivative, and a cyclopropyl group. Its molecular formula is C20H20N6O, with a molecular weight of approximately 372.432 g/mol. The presence of multiple functional groups suggests diverse biological activities.

Structural Characteristics

FeatureDetails
Molecular FormulaC20H20N6O
Molecular Weight372.432 g/mol
Key Functional GroupsBenzo[d]thiazole, Pyrazole
Cyclopropyl GroupPresent

Antimicrobial Activity

Research into the antimicrobial properties of compounds similar to this compound has shown promising results against various pathogens. For example, thiazole derivatives have demonstrated significant antibacterial and antifungal activity against resistant strains of Staphylococcus aureus and Candida species .

Case Study: Antibacterial Efficacy

A study conducted on novel thiazole derivatives revealed their structure-dependent antibacterial activity against multidrug-resistant pathogens. The compounds were evaluated using minimal inhibitory concentration (MIC) assays, highlighting their potential as new antimicrobial agents .

Anticancer Activity

The compound's structural features suggest it may interact with key biological targets involved in cancer progression. Pyrazole derivatives have been implicated in inhibiting various kinases that play critical roles in tumor growth and metastasis. For instance, compounds that target protein kinases have shown efficacy in preclinical cancer models .

The proposed mechanism of action involves the inhibition of specific kinases associated with cancer cell proliferation. This inhibition may lead to reduced tumor growth and increased apoptosis in cancer cells.

Other Pharmacological Activities

In addition to antimicrobial and anticancer properties, compounds with similar scaffolds have been reported to exhibit anti-inflammatory and analgesic effects. These activities are attributed to their ability to modulate inflammatory pathways and pain signaling mechanisms .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that modifications to the pyrazole and thiazole rings can significantly influence the compound's potency and selectivity against various targets .

Comparative Analysis

A comparative analysis of similar compounds reveals variations in biological activity based on structural differences:

Compound NameActivity TypeNotable Features
Benzimidazole DerivativesAnticancerBroad-spectrum activity
Thiazole DerivativesAntimicrobialEffective against resistant strains
Pyrazole DerivativesAnticancer/AntimicrobialDiverse biological activities

Properties

IUPAC Name

N-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6OS/c27-20(14-3-4-15-19(9-14)28-12-24-15)23-7-8-26-18(13-1-2-13)10-16(25-26)17-11-21-5-6-22-17/h3-6,9-13H,1-2,7-8H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGYCWSXYJCMBAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)C3=CC4=C(C=C3)N=CS4)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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